molecular formula C12H20OS B15201017 Thiophene, 3,4-bis(1,1-dimethylethyl)-, 1-oxide CAS No. 118888-09-8

Thiophene, 3,4-bis(1,1-dimethylethyl)-, 1-oxide

Cat. No.: B15201017
CAS No.: 118888-09-8
M. Wt: 212.35 g/mol
InChI Key: QMLNGJDABPIMFZ-UHFFFAOYSA-N
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Description

Thiophene, 3,4-bis(1,1-dimethylethyl)-, 1-oxide is a sulfur-containing heterocyclic compound characterized by a thiophene ring substituted with two tert-butyl groups at the 3- and 4-positions and an oxidized sulfur atom (S-oxide group). This structural configuration confers unique electronic and steric properties, making it a reactive intermediate in organic synthesis.

Properties

CAS No.

118888-09-8

Molecular Formula

C12H20OS

Molecular Weight

212.35 g/mol

IUPAC Name

3,4-ditert-butylthiophene 1-oxide

InChI

InChI=1S/C12H20OS/c1-11(2,3)9-7-14(13)8-10(9)12(4,5)6/h7-8H,1-6H3

InChI Key

QMLNGJDABPIMFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CS(=O)C=C1C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di-tert-butylthiophene 1-oxide typically involves the oxidation of 3,4-Di-tert-butylthiophene. One common method is the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds as follows:

3,4-Di-tert-butylthiophene+m-CPBA3,4-Di-tert-butylthiophene 1-oxide\text{3,4-Di-tert-butylthiophene} + \text{m-CPBA} \rightarrow \text{3,4-Di-tert-butylthiophene 1-oxide} 3,4-Di-tert-butylthiophene+m-CPBA→3,4-Di-tert-butylthiophene 1-oxide

The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for 3,4-Di-tert-butylthiophene 1-oxide are not well-documented, the general approach would involve large-scale oxidation processes using similar oxidizing agents and conditions as described above. The scalability of the reaction would depend on the availability of starting materials and the efficiency of the oxidation process.

Chemical Reactions Analysis

Diels-Alder Reactions

The compound undergoes π-face-selective [4+2] cycloadditions with electron-deficient dienophiles, exclusively at the syn-π-face relative to the sulfoxide group. This selectivity arises from orbital interactions (B3LYP/6-31G(d) calculations) and steric hindrance from the bulky tert-butyl groups .

Dienophile Conditions Product Yield
Dimethyl acetylenedicarboxylate (DMAD)RT, CH₂Cl₂Dimethyl 4,5-di-t-butylphthalate92%
NorborneneReflux, tolueneexo-π-face adduct85%
Acenaphthylene80°C, 12h[4+2] adduct78%
PTAD⁠⁠⁠⁠⁠⁠⁠⁠⁠⁠⁠⁠⁠⁠⁠⁠⁠⁠⁠⁠⁠⁠⁠⁠⁠⁠⁠⁠⁠⁠⁠RT, CH₂Cl₂1,2-Thiazetidine 12a 68%

PTAD: 4-Phenyl-1,2,4-triazoline-3,5-dione

Sulfur Monoxide (SO) Extrusion

The Diels-Alder adduct with DMAD spontaneously extrudes SO at room temperature, generating sulfur monoxide in situ. This SO participates in:

  • [1+2] Cycloadditions : Forms thiirane oxides (e.g., with alkenes) and thiirene 1-oxides (e.g., with alkynes) .

  • [1+4] Cycloadditions : Produces 2,5-dihydrothiophene 1-oxides with dienes like 1,3-cyclohexadiene .

Oxidation Pathways

Controlled oxidation converts the sulfoxide to thiophene 1,1-dioxide (13a–d ) using m-CPBA. This derivative shows reduced reactivity in Diels-Alder reactions compared to the parent 1-oxide .

Oxidizing Agent Product Yield
m-CPBA3,4-Di-t-butylthiophene 1,1-dioxide89%

Photochemical Reactions

Photoirradiation induces:

  • Oxygenation : Converts the sulfoxide to 3,4-di-tert-butylfuran (66b ) via intermediate peroxides .

  • Rearrangement : Forms di-tert-butylmaleic anhydride (71 ) and 5-hydroxy-2-furanone (70 ) under aerobic conditions .

Comparative Reactivity

  • vs. 1-Imide Analog : The 1-oxide exhibits higher Diels-Alder reactivity than 3,4-di-t-butylthiophene 1-(p-toluenesulfonyl)imide (3a ) .

  • vs. 1,1-Dioxide : The 1,1-dioxide derivative is less reactive due to reduced electron density at sulfur .

Mechanistic Insights

  • π-Face Selectivity : Dominated by syn-π-face attack due to favorable HOMO (dienophile)-LUMO (thiophene 1-oxide) interactions .

  • Steric Effects : Bulky tert-butyl groups hinder anti-π-face reactivity, enhancing selectivity.

Scientific Research Applications

3,4-Di-tert-butylthiophene 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Di-tert-butylthiophene 1-oxide in chemical reactions involves the activation of the sulfoxide group, which can participate in various addition and substitution reactions. The π-face selectivity observed in its reactions is attributed to the conformational changes and orbital interactions at the transition states .

Comparison with Similar Compounds

Comparison with Thiophene 1,1-Dioxide Derivatives

Thiophene 1,1-dioxides, such as 3,4-di-t-butylthiophene 1,1-dioxide, differ by having a fully oxidized sulfur atom (sulfone group). Key distinctions include:

  • Reactivity in Michael Additions : Thiophene 1-oxide exhibits higher electrophilicity compared to 1,1-dioxide derivatives. For example, in Michael additions with oxygen and sulfur nucleophiles, the 1-oxide derivative undergoes faster and more selective reactions due to the electron-withdrawing S-oxide group, which activates the thiophene ring toward nucleophilic attack .
  • Diels-Alder Reactivity : The activation free energy barrier for the Diels-Alder reaction of thiophene 1-oxide with ethylene is 19 kcal/mol (syn pathway), significantly lower than the 26 kcal/mol barrier for the 1,1-dioxide analog. This highlights the 1-oxide’s superior reactivity as a diene .
  • Stability : Thiophene 1-oxides dimerize rapidly under ambient conditions, whereas 1,1-dioxides are more stable and less prone to dimerization .

Table 1: Comparison of Thiophene 1-Oxide and 1,1-Dioxide Derivatives

Property Thiophene 1-Oxide Thiophene 1,1-Dioxide
Sulfur Oxidation State +4 (S-oxide) +6 (sulfone)
Michael Addition Rate Faster (higher electrophilicity) Slower
Diels-Alder Barrier 19 kcal/mol (syn) 26 kcal/mol
Dimerization Tendency High Low

Comparison with Phenolic Bis(1,1-Dimethylethyl) Derivatives

Phenolic compounds like phenol, 2,4-bis(1,1-dimethylethyl)- share structural similarities (bulky tert-butyl groups) but differ in functional groups and applications:

  • Antioxidant Activity: Phenolic derivatives exhibit potent antioxidant properties due to their hydrogen-donating ability. For example, phenol, 2,4-bis(1,1-dimethylethyl)- demonstrates significant free radical scavenging activity, as shown in studies on Streptomyces sp. MUM256 and endophytic bacteria . In contrast, the thiophene 1-oxide lacks phenolic -OH groups, rendering it ineffective as an antioxidant.
  • Biological Applications: Phenolic bis(1,1-dimethylethyl) compounds have demonstrated cytotoxicity against cancer cells (e.g., HeLa cells) and interactions with proteins like survivin in molecular docking studies . The thiophene 1-oxide’s applications are primarily synthetic, focusing on cycloadditions and nucleophilic reactions .

Table 2: Comparison with Phenolic Bis(1,1-Dimethylethyl) Compounds

Property Thiophene 1-Oxide Phenol, 2,4-Bis(1,1-Dimethylethyl)-
Functional Group S-oxide Phenolic -OH
Reactivity Electrophilic cycloadditions Hydrogen donation (antioxidant)
Biological Activity Limited Cytotoxic, antioxidant
Stability Prone to dimerization High thermal stability

Comparison with Other Thiophene Derivatives

Phosphino-substituted thiophenes, such as 3,4-bis(dicyclohexylphosphino)thiophene, are used in coordination chemistry and catalysis. These derivatives lack the S-oxide group but leverage phosphine ligands for metal-binding applications, contrasting with the electrophilic reactivity of the 1-oxide derivative .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structure and purity of Thiophene, 3,4-bis(1,1-dimethylethyl)-, 1-oxide?

  • Methodological Answer :

  • GC-MS : Use gas chromatography-mass spectrometry (GC-MS) to identify retention times and fragmentation patterns. For example, structurally similar tert-butyl-substituted phenols show retention times (Rt) between 17.95–18.33 min under optimized conditions .
  • HPLC : High-performance liquid chromatography (HPLC) with UV detection can assess purity. A single peak with a retention time of ~2.5 min (ethyl acetate:hexane eluent) and peak area >95% indicates high purity .
  • FTIR : Confirm functional groups via characteristic absorptions, such as C-H stretching (2924–2826 cm⁻¹) and S=O vibrations (~1050–1150 cm⁻¹ for sulfoxide groups) .

Q. How can researchers synthesize this compound?

  • Methodological Answer :

  • One-Pot Synthesis : Adapt methods from thienyl-bridged oligophenothiazines, where tert-butyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation .
  • Oxidation of Thiophene Precursor : Start with 3,4-bis(tert-butyl)thiophene and oxidize using meta-chloroperbenzoic acid (mCPBA) to form the sulfoxide (1-oxide) .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer :

  • Storage Conditions : Store in sealed, dry containers at room temperature, away from light and oxidizing agents. Similar tert-butyl-substituted compounds exhibit stability under these conditions .
  • Degradation Monitoring : Periodically analyze via HPLC to detect decomposition products (e.g., loss of sulfoxide group) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model frontier molecular orbitals (HOMO/LUMO) and assess redox behavior. Refer to studies on tert-butyl-substituted thiophenes for parameter optimization .
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions, critical for applications in organic electronics .

Q. How can researchers resolve contradictions in GC-MS data for this compound?

  • Methodological Answer :

  • Retention Time Variability : Optimize column temperature and carrier gas flow rates. For example, Rt discrepancies (e.g., 17.95 vs. 18.33 min) arise from differences in column phases (polar vs. nonpolar) .
  • Peak Co-Elution : Use tandem MS (GC-MS/MS) to distinguish between structural isomers or impurities. Cross-reference with NIST library spectra .

Q. What is the environmental persistence and bioaccumulation potential of this compound?

  • Methodological Answer :

  • Biodegradation Assays : Conduct OECD 301 tests to measure aerobic degradation. Tert-butyl groups may hinder biodegradation due to steric hindrance .
  • Bioaccumulation Factor (BCF) : Estimate using log Kow (octanol-water partition coefficient). A predicted log Kow >3.5 suggests moderate bioaccumulation; validate via in vitro assays with aquatic organisms .

Q. How does the sulfoxide group influence the compound’s reactivity in catalytic applications?

  • Methodological Answer :

  • Lewis Acidity : Test coordination behavior with transition metals (e.g., Pd, Cu) using NMR titration. Sulfoxide groups enhance metal-binding capacity in catalytic cycles .
  • Oxidation Studies : Compare reactivity with non-oxidized analogs in cross-coupling reactions (e.g., Suzuki-Miyaura) to evaluate sulfoxide-mediated steric/electronic effects .

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